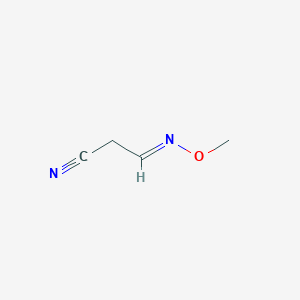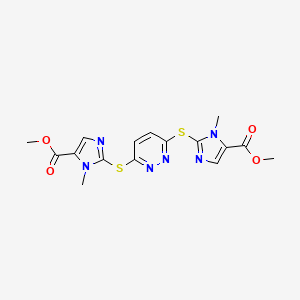
(3E)-3-Methoxyiminopropanenitrile
Übersicht
Beschreibung
(3E)-3-Methoxyiminopropanenitrile, also known as MIPN, is a chemical compound that has been extensively studied for its potential use in various scientific applications. MIPN is an important intermediate in the synthesis of many organic compounds and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(3E)-3-Methoxyiminopropanenitrile has been studied for its potential use in the synthesis of various organic compounds, including pyridine derivatives and heterocyclic compounds. (3E)-3-Methoxyiminopropanenitrile has also been found to have several biochemical and physiological effects, making it a promising candidate for use in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of (3E)-3-Methoxyiminopropanenitrile is not fully understood, but it is believed to act as a nucleophile and react with electrophiles to form adducts. (3E)-3-Methoxyiminopropanenitrile has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
(3E)-3-Methoxyiminopropanenitrile has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. (3E)-3-Methoxyiminopropanenitrile has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3E)-3-Methoxyiminopropanenitrile in lab experiments is its high reactivity and selectivity. (3E)-3-Methoxyiminopropanenitrile can react with a variety of electrophiles, making it a versatile reagent for organic synthesis. However, (3E)-3-Methoxyiminopropanenitrile can also be toxic and must be handled with care.
Zukünftige Richtungen
There are several future directions for the study of (3E)-3-Methoxyiminopropanenitrile. One area of research is the development of new synthetic methods for (3E)-3-Methoxyiminopropanenitrile that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of (3E)-3-Methoxyiminopropanenitrile as an antimicrobial agent or in drug discovery and development. Finally, the study of the mechanism of action of (3E)-3-Methoxyiminopropanenitrile and its interactions with other molecules could provide valuable insights into its potential uses and applications.
Conclusion:
(3E)-3-Methoxyiminopropanenitrile is a versatile and important compound that has been extensively studied for its potential use in various scientific applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (3E)-3-Methoxyiminopropanenitrile have been discussed in this paper. Further research in this area could lead to the development of new drugs and organic compounds with a wide range of applications.
Eigenschaften
IUPAC Name |
(3E)-3-methoxyiminopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-7-6-4-2-3-5/h4H,2H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQBSYUFGCTIFL-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-Methoxyiminopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128986.png)
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide](/img/structure/B3128994.png)
![[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]cyanamide](/img/structure/B3128995.png)

![N-[4-[(4-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B3129011.png)
![N-[4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129017.png)
![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129021.png)
![Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129033.png)


![4,4-Dimethyl-5'-phenyl-hexahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-d][1,2]oxazole]-2,4',6,6'-tetrone](/img/structure/B3129055.png)


![ethyl (Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[[3-(trifluoromethyl)phenyl]carbamoylamino]prop-2-enoate](/img/structure/B3129075.png)